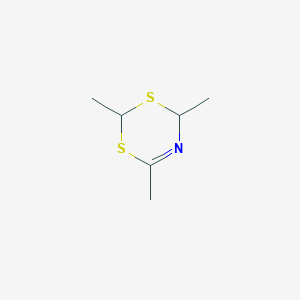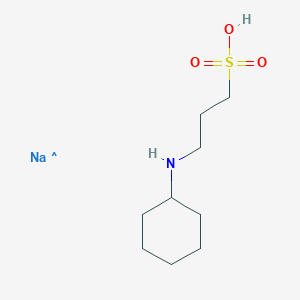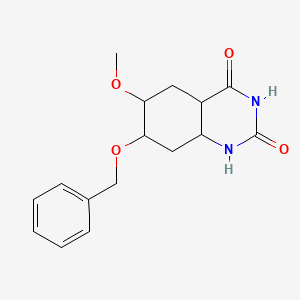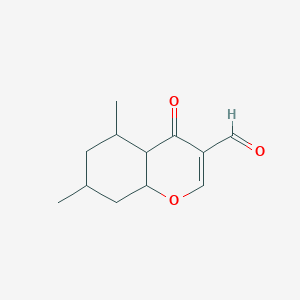
Liothyronine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liothyronine-d3, also known as triiodothyronine-d3, is a deuterated form of liothyronine, a synthetic thyroid hormone. It is chemically similar to triiodothyronine (T3), which is one of the primary hormones produced by the thyroid gland. This compound is used in scientific research to study thyroid hormone metabolism and function due to its stable isotope labeling, which allows for precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of liothyronine-d3 involves the incorporation of deuterium atoms into the liothyronine molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to start with a precursor molecule that contains iodine atoms and then introduce deuterium through catalytic hydrogenation or other deuterium incorporation techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product. The use of advanced chromatographic techniques, such as ultra-high performance liquid chromatography (UPLC), is common to separate and purify the deuterated compound from any non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
Liothyronine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding diiodothyronine-d3.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which are useful for studying thyroid hormone metabolism and function .
Scientific Research Applications
Liothyronine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in biological systems. Some key applications include:
Chemistry: Used as a tracer in studies of thyroid hormone synthesis and metabolism.
Biology: Employed in research on thyroid hormone receptor interactions and gene expression.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of thyroid hormones in the body.
Industry: Applied in the development of new thyroid hormone analogs and therapeutic agents
Mechanism of Action
Liothyronine-d3 exerts its effects by mimicking the action of natural triiodothyronine (T3). It binds to thyroid hormone receptors (TRα and TRβ) in target cells, leading to the activation of gene transcription and subsequent protein synthesis. This results in increased basal metabolic rate, enhanced protein synthesis, and increased sensitivity to catecholamines. The deuterium labeling allows for detailed studies of the hormone’s metabolic pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine (T4): Another synthetic thyroid hormone used in the treatment of hypothyroidism.
Desiccated Thyroid Extract (DTE): A natural product containing both T3 and T4.
Liotrix: A synthetic combination of T3 and T4 in a fixed ratio
Uniqueness of Liothyronine-d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in research settings where accurate measurement of thyroid hormone metabolism and function is critical. Additionally, its high affinity for thyroid hormone receptors and its ability to mimic natural T3 make it a powerful tool for studying thyroid hormone action .
Properties
Molecular Formula |
C15H12I3NO4 |
|---|---|
Molecular Weight |
653.99 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(2,3,6-trideuterio-4-hydroxy-5-iodophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D |
InChI Key |
AUYYCJSJGJYCDS-FASWOMPJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)I)[2H])OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


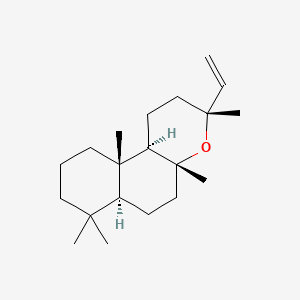
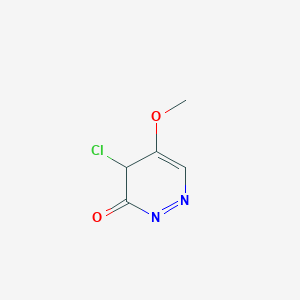
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)

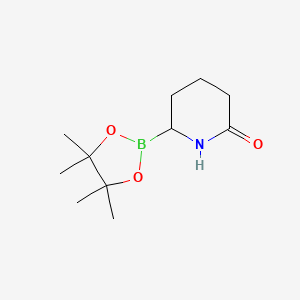
![Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12361652.png)

![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
